[1,2,3]Triazolo[1,5-a]pyridin-7-amine
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Overview
Description
[1,2,3]Triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse chemical reactivity and significant biological activities. The structure of this compound consists of a triazole ring fused to a pyridine ring, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Triazolo[1,5-a]pyridin-7-amine can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the reaction of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide (SeO2) or mercuric acetate (Hg(OAc)2).
Substitution: Nucleophilic substitution reactions can occur at positions 5 and 7 of the triazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for lithiation, and various electrophiles like halogens and acetylenic esters for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 3-substituted triazolopyridines, while reduction can yield tetrahydro-triazolopyridines .
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,3]Triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in the signaling pathways that regulate immune responses and cell growth . By inhibiting these kinases, the compound can modulate various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,2,3]Triazolo[1,5-a]pyridin-7-amine include:
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring fused to a pyrimidine ring and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activities. Its ability to undergo diverse chemical reactions and its significant biological activities make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
triazolo[1,5-a]pyridin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-3-1-2-5-4-8-9-10(5)6/h1-4H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZISVZBSKHHYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NN2C(=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617420 |
Source
|
Record name | [1,2,3]Triazolo[1,5-a]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127682-62-6 |
Source
|
Record name | [1,2,3]Triazolo[1,5-a]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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